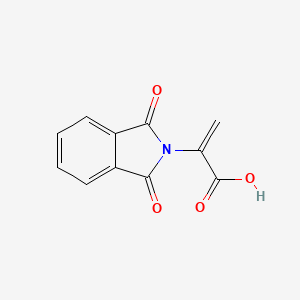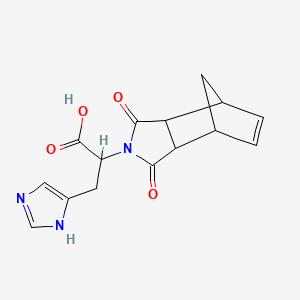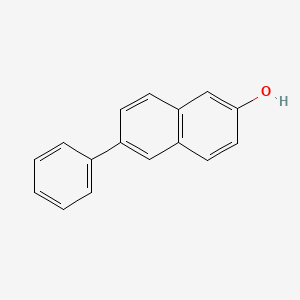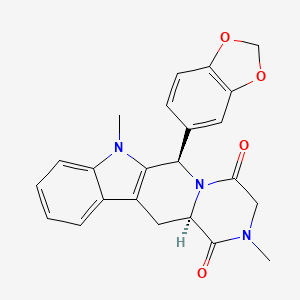
1-benzyl-6-bromo-1H-indole
Descripción general
Descripción
1-benzyl-6-bromo-1H-indole is a chemical compound with the molecular formula C15H12BrN . It is a derivative of indole, a heterocyclic compound that is widely used in pharmaceuticals and other chemical industries .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 1-position of an indole ring, which also has a bromine atom at the 6-position . The molecular weight of this compound is 286.17 .Chemical Reactions Analysis
Indole derivatives, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in Fischer indole synthesis, a process that involves the reaction of an aryl hydrazine with a carbonyl compound .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point range of 85-88 degrees Celsius .Aplicaciones Científicas De Investigación
Anti-Proliferative and Anti-Estrogenic Properties in Human Breast Cancer Cells
A significant area of research involving a derivative of 1-benzyl-6-bromo-1H-indole is its potential use in treating breast cancer. A study by Nguyen et al. (2010) reported that 1-benzyl-indole-3-carbinol, a novel derivative, displayed enhanced potency in suppressing the growth of both estrogen-responsive and estrogen-independent human breast cancer cells. This compound also showed promising results in inhibiting the in vivo growth of human breast cancer cell-derived tumor xenografts in athymic mice, suggesting its potential as a therapeutic agent for indole-sensitive cancers (Nguyen et al., 2010).
Synthesis of Novel Ligands with Potential Dopaminergic Activity
Another area of interest is the synthesis of novel ligands with potential dopaminergic activity. A study by Pessoa‐Mahana et al. (2011) focused on synthesizing a series of functionalized 1-Benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1H-Indoles as potential bioactive ligands at D4 receptors. This research contributes to the understanding of the role of such compounds in treating neurological conditions (Pessoa‐Mahana et al., 2011).
Indole Synthesis and Its Importance in Medicine and Pharmacology
The synthesis of indoles, including derivatives like this compound, is crucial for medicine and pharmacology. Syromolotov et al. (2019) discussed the synthesis of 1-phenylindoles derivatives, emphasizing the importance of indoles in the development of pharmaceuticals for various health conditions (Syromolotov et al., 2019).
Novel Synthetic Approaches to Indole Derivatives
Li et al. (2015) explored novel synthetic approaches for indole derivatives, including this compound. They presented copper-catalyzed one-pot multicomponent cascade reactions, leading to the selective formation of various indole compounds. These methods offer advantages like mild reaction conditions and tunable selectivity, which are significant for developing new pharmaceuticals and functional molecules (Li et al., 2015).
Classification and Synthesis of Indoles
The classification and synthesis of indoles, including this compound, is a subject of continuous research. Taber and Tirunahari (2011) reviewed the various methods for indole synthesis, providing a framework for understanding the synthesis of these compounds. Their work helps in identifying and developing new approaches for the construction of indole-based pharmaceuticals (Taber & Tirunahari, 2011).
Synthesis of Indoles for Tryptamine and Tryptamine Derivatives
Fleming and Woolias (1979) described a method suitable for synthesizing a variety of substituted indoles, including this compound. Their work is particularly relevant for the synthesis of tryptamine and its derivatives, highlighting the versatility of indole compounds in pharmaceutical synthesis (Fleming & Woolias, 1979).
Safety and Hazards
Direcciones Futuras
The future directions for 1-benzyl-6-bromo-1H-indole and other indole derivatives involve further exploration of their diverse biological activities and potential therapeutic applications . The development of new synthetic routes and the generation of structurally-diverse indole libraries are also areas of ongoing research .
Mecanismo De Acción
Target of Action
1-Benzyl-6-bromo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1-benzyl-6-bromoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGNSLYYFIRZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
481630-30-2 | |
| Record name | 1-benzyl-6-bromo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)
![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)






![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)




![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)